
3-(3-Phenylphenyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylphenyl)cyclobutan-1-one is a chemical compound with the molecular formula C19H16O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of cyclobutanones, such as 3-(3-Phenylphenyl)cyclobutan-1-one, can be achieved through various methods. These include hydroboration of 1-alkynyl-1-boronate esters, chemoselective C-C bond cleavages of reactive bicyclo[1.1.1]pent-1-yl alcohols (BCP-OHs), and oxidative ring expansion of methylenecyclopropanes .Molecular Structure Analysis
The molecular structure of 3-(3-Phenylphenyl)cyclobutan-1-one consists of a cyclobutane ring attached to two phenyl groups at the 3-position and a carbonyl group at the 1-position .Chemical Reactions Analysis
Cyclobutanones, including 3-(3-Phenylphenyl)cyclobutan-1-one, can undergo various chemical reactions. These include reactions with aldehydes, palladium-catalyzed cross-coupling reactions, and [2 + 2] cycloadditions .Physical And Chemical Properties Analysis
3-(3-Phenylphenyl)cyclobutan-1-one has a boiling point of 109-118 °C (at 10 Torr), a predicted density of 1±0.06 g/cm3, and a refractive index of 1.544 . It is a solid substance with a light yellow color .科学的研究の応用
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving cyclobutane derivatives have been explored for the synthesis of complex organic molecules. For instance, Matsuda, Shigeno, and Murakami (2008) demonstrated that 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts to afford 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008).
Nonpeptidic Small Molecule Agonists
In the realm of medicinal chemistry, cyclobutane derivatives have been identified as novel nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, showcasing their potential in therapeutic applications. Liu et al. (2012) reported the identification of a novel cyclobutane class of GLP-1 receptor agonists, highlighting their potency both in vitro and in vivo (Liu et al., 2012).
Molecular Structure and Crystallography
The study of cyclobutane derivatives extends to crystallography to elucidate their molecular structure. Dinçer, Özdemir, Yilmaz, and Cukurovalı (2005) investigated oxime derivatives containing cyclobutane, contributing to the understanding of their structural properties through X-ray crystallography (Dinçer et al., 2005).
Photocatalysis and Synthesis
Photocatalytic applications of cyclobutane derivatives for organic synthesis have been explored, with Ischay, Anzovino, Du, and Yoon (2008) reporting on the use of Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions, showcasing the synthesis efficiency and excellent diastereoselectivity in forming cyclobutane products (Ischay, Anzovino, Du, & Yoon, 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-phenylphenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-16-10-15(11-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJYLYIQCHXGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylphenyl)cyclobutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


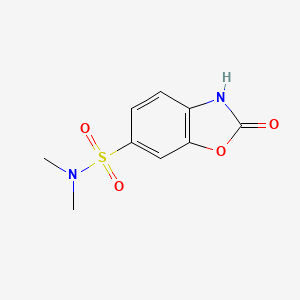
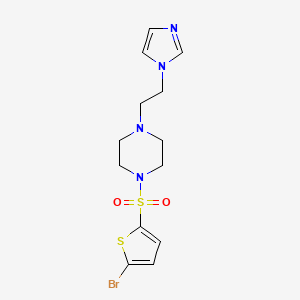
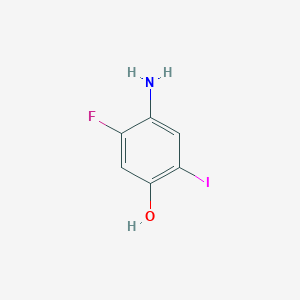
![N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride](/img/structure/B2632227.png)
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2632228.png)



![Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2632235.png)
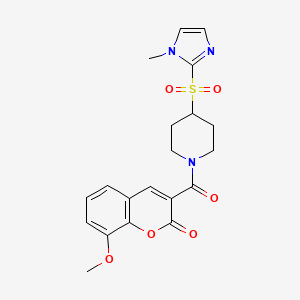
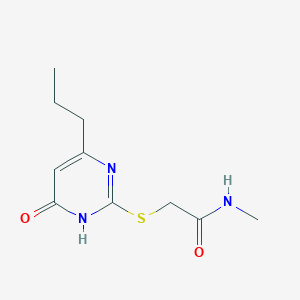
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632246.png)